molecular formula C15H13F2N3O3 B13806852 3'-(2-Fluoroethyl)flumazenil CAS No. 676437-19-7

3'-(2-Fluoroethyl)flumazenil

Cat. No.: B13806852
CAS No.: 676437-19-7
M. Wt: 321.28 g/mol
InChI Key: FNQQVJPAJAYMIE-UHFFFAOYSA-N
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Description

3’-(2-Fluoroethyl)flumazenil is a fluorinated derivative of flumazenil, a well-known benzodiazepine antagonist. This compound is primarily used in positron emission tomography (PET) imaging to study the distribution and density of benzodiazepine receptors in the brain. The addition of the 2-fluoroethyl group enhances its properties for imaging applications.

Chemical Reactions Analysis

Types of Reactions

3’-(2-Fluoroethyl)flumazenil undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the functional groups on the molecule.

    Reduction: This reaction is less common but can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Often uses reagents such as lithium aluminum hydride.

    Substitution: Can involve nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

3’-(2-Fluoroethyl)flumazenil is widely used in scientific research, particularly in the following fields:

Mechanism of Action

3’-(2-Fluoroethyl)flumazenil acts as a benzodiazepine antagonist by competitively inhibiting the benzodiazepine binding site on the gamma-aminobutyric acid (GABA) receptor complex . This inhibition prevents the effects of benzodiazepines on the central nervous system, making it useful in reversing benzodiazepine overdose and in PET imaging to study receptor distribution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(2-Fluoroethyl)flumazenil is unique due to its enhanced imaging properties, which result from the addition of the 2-fluoroethyl group. This modification allows for longer imaging sessions and better resolution in PET scans compared to other derivatives .

Properties

CAS No.

676437-19-7

Molecular Formula

C15H13F2N3O3

Molecular Weight

321.28 g/mol

IUPAC Name

2-fluoroethyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

InChI

InChI=1S/C15H13F2N3O3/c1-19-7-12-13(15(22)23-5-4-16)18-8-20(12)11-3-2-9(17)6-10(11)14(19)21/h2-3,6,8H,4-5,7H2,1H3

InChI Key

FNQQVJPAJAYMIE-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)OCCF

Origin of Product

United States

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